molecular formula C16H12ClNO B061381 1-(4-Chlorobenzyl)indole-4-carbaldehyde CAS No. 192996-79-5

1-(4-Chlorobenzyl)indole-4-carbaldehyde

Cat. No. B061381
M. Wt: 269.72 g/mol
InChI Key: PVHTZECNQVKRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzyl)indole-4-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and research. The compound is a derivative of indole, which is a common structural motif found in many biologically active molecules.

Mechanism Of Action

The exact mechanism of action of 1-(4-Chlorobenzyl)indole-4-carbaldehyde is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The antimicrobial activity of the compound is thought to be due to its ability to disrupt the bacterial cell membrane and inhibit the synthesis of essential proteins. The anti-inflammatory and antioxidant properties of the compound may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Studies have shown that 1-(4-Chlorobenzyl)indole-4-carbaldehyde can induce DNA damage, inhibit cell cycle progression, and modulate the expression of various genes involved in cancer progression. The compound has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. Additionally, it has been reported to inhibit the growth of biofilms, which are communities of microorganisms that can cause infections.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(4-Chlorobenzyl)indole-4-carbaldehyde is its broad-spectrum activity against cancer cells and microorganisms. It also has low toxicity and is relatively easy to synthesize. However, one limitation of the compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of the compound.

Future Directions

There are several future directions for research on 1-(4-Chlorobenzyl)indole-4-carbaldehyde. One area of interest is the development of more efficient synthesis methods to increase the yield of the product. Another direction is the investigation of the compound's potential as a drug candidate for the treatment of cancer and infectious diseases. Further studies are also needed to elucidate the exact mechanism of action and potential side effects of the compound. Additionally, research on the compound's interaction with other drugs and its pharmacokinetics and pharmacodynamics is necessary to fully understand its potential as a therapeutic agent.
Conclusion:
1-(4-Chlorobenzyl)indole-4-carbaldehyde is a promising compound with several potential applications in scientific research. Its broad-spectrum activity against cancer cells and microorganisms, low toxicity, and relative ease of synthesis make it an attractive candidate for drug development. However, further research is needed to fully understand its mechanism of action, potential side effects, and pharmacokinetics and pharmacodynamics.

Scientific Research Applications

1-(4-Chlorobenzyl)indole-4-carbaldehyde has several potential applications in scientific research. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. The compound also has antimicrobial activity against several bacterial and fungal strains. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.

properties

CAS RN

192996-79-5

Product Name

1-(4-Chlorobenzyl)indole-4-carbaldehyde

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]indole-4-carbaldehyde

InChI

InChI=1S/C16H12ClNO/c17-14-6-4-12(5-7-14)10-18-9-8-15-13(11-19)2-1-3-16(15)18/h1-9,11H,10H2

InChI Key

PVHTZECNQVKRJS-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=CN(C2=C1)CC3=CC=C(C=C3)Cl)C=O

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)CC3=CC=C(C=C3)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The same procedures used in Example 1 were repeated except for using 2.97 g of 4-chlorobenzyl bromide and 2.00 g of indole-4-carbaldehyde as a starting material to give 3.70 g of 1-(4-chlorobenzyl)indole-4-carbaldehyde as yellow crystals. The yield thereof was found to be 100%.
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

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